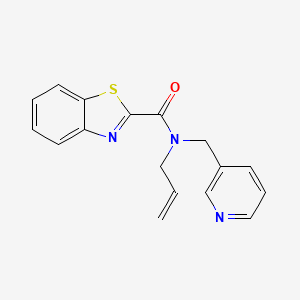![molecular formula C13H16N4O B3794806 5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one](/img/structure/B3794806.png)
5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one
概要
説明
5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one typically involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Reduced pyridazinone derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
科学的研究の応用
5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar pyridazinone core structure and exhibit comparable pharmacological activities.
Pyridinium salts: These salts have similar structural features and are used in various applications, including as intermediates in organic synthesis and as bioactive molecules.
Uniqueness
5-(Dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and pyridazinone core make it a versatile compound for various synthetic and research applications .
特性
IUPAC Name |
5-(dimethylamino)-2-[(3-methylpyridin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-7-14-5-4-11(10)9-17-13(18)6-12(8-15-17)16(2)3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWLKBFKPMDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN2C(=O)C=C(C=N2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-ethoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3794732.png)
![3-{1-[3-(3,5-dimethylphenyl)propanoyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B3794739.png)
![4-fluoro-N-(3-{[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B3794744.png)
amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3794746.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3794751.png)
![2-(4-chlorophenyl)-N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-hydroxyacetamide](/img/structure/B3794758.png)
![3-[(allylamino)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B3794773.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B3794779.png)
![1-[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B3794786.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B3794795.png)
![2-[1-(1-methylpiperidin-4-yl)-4-phenyl-1H-imidazol-5-yl]-1H-indole](/img/structure/B3794819.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B3794841.png)
![N-allyl-4-(2-methyl-2H-tetrazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3794844.png)
